Cas no 81142-14-5 (2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetaldehyde)

2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetaldehyde is a versatile bifunctional compound featuring both an aldehyde and a phthalimide-protected amine moiety. Its reactive aldehyde group enables efficient conjugation with nucleophiles, while the protected amine can be deprotected under mild conditions for further functionalization. This compound is particularly useful in organic synthesis, serving as a key intermediate for the preparation of heterocycles, linkers, and bioactive molecules. Its stability under standard conditions and well-defined reactivity profile make it a reliable choice for multistep synthetic routes. The structural flexibility allows for applications in pharmaceutical research, material science, and bioconjugation strategies.
2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetaldehyde structure
81142-14-5 structure
Product name:2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetaldehyde
CAS No:81142-14-5
MF:C12H11NO4
MW:233.220043420792
CID:4552285
PubChem ID:12949994

2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetaldehyde
    • CS-B1793
    • SCHEMBL17267588
    • 2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]acetaldehyde
    • DB-376501
    • 81142-14-5
    • 2-[2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]acetaldehyde
    • AT44192
    • (2-phthalimidoethoxy)acetaldehyde
    • 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]acetaldehyde
    • Inchi: 1S/C12H11NO4/c14-6-8-17-7-5-13-11(15)9-3-1-2-4-10(9)12(13)16/h1-4,6H,5,7-8H2
    • InChI Key: OWDTXQLBYGEXAL-UHFFFAOYSA-N
    • SMILES: C(=O)COCCN1C(=O)C2=C(C1=O)C=CC=C2

Computed Properties

  • Exact Mass: 233.06880783g/mol
  • Monoisotopic Mass: 233.06880783g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 305
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.7Ų
  • XLogP3: 0.9

2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
D59280-100mg
2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetaldehyde
81142-14-5 95%
100mg
¥748.0 2023-09-09
Chemenu
CM543022-1g
2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetaldehyde
81142-14-5 95%+
1g
$384 2023-03-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1101707-1g
2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetaldehyde
81142-14-5 98%
1g
¥2995.00 2024-07-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
D59280-250mg
2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetaldehyde
81142-14-5 95%
250mg
¥1248.0 2023-09-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1101707-100mg
2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetaldehyde
81142-14-5 98%
100mg
¥973.00 2024-07-28
Chemenu
CM543022-100mg
2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetaldehyde
81142-14-5 95%+
100mg
$115 2023-03-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
D59280-1g
2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetaldehyde
81142-14-5 95%
1g
¥2498.0 2023-09-09
Chemenu
CM543022-250mg
2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetaldehyde
81142-14-5 95%+
250mg
$192 2023-03-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1101707-250mg
2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetaldehyde
81142-14-5 98%
250mg
¥1497.00 2024-07-28

2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetaldehyde Related Literature

Additional information on 2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetaldehyde

Comprehensive Overview of 2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetaldehyde (CAS No. 81142-14-5)

2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetaldehyde (CAS No. 81142-14-5) is a specialized organic compound widely recognized for its unique structural properties and versatile applications in pharmaceutical intermediates, material science, and chemical synthesis. With the increasing demand for high-purity aldehydes and functionalized isoindoline derivatives, this compound has garnered significant attention in research and industrial sectors. Its molecular framework, featuring both an aldehyde group and a 1,3-dioxoisoindoline moiety, enables diverse reactivity, making it a valuable building block for advanced synthetic routes.

In recent years, the compound has been explored for its potential in drug discovery and bioconjugation, aligning with trends in targeted therapeutics and precision medicine. Researchers are particularly interested in its role as a crosslinking agent or protecting group in peptide synthesis, addressing common challenges in biocompatibility and controlled release systems. The growing popularity of green chemistry has also spurred investigations into its sustainable production methods, such as catalytic oxidation or enzymatic conversion, to minimize environmental impact.

The nomenclature of 2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetaldehyde reflects its intricate structure, combining ethoxy and acetaldehyde functionalities with a phthalimide-derived core. This design enhances solubility in polar solvents, a critical factor for homogeneous reaction conditions in organic synthesis. Analytical techniques like HPLC, NMR, and mass spectrometry are routinely employed to verify its purity, as even trace impurities can affect performance in sensitive applications such as biopharmaceutical formulations.

From an industrial perspective, scalability remains a key focus. Innovations in continuous flow chemistry and process intensification have been applied to optimize the synthesis of CAS No. 81142-14-5, reducing energy consumption and waste generation. These advancements align with global initiatives like the UN Sustainable Development Goals (SDGs), particularly Goal 12 (Responsible Consumption and Production). Additionally, the compound’s stability under varying pH conditions makes it suitable for formulation development in cosmetics and agrochemicals, where pH-sensitive delivery is often required.

Emerging discussions in AI-driven molecular design have highlighted 2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetaldehyde as a candidate for virtual screening libraries. Its modular structure allows for rapid derivatization, a feature highly valued in combinatorial chemistry. Furthermore, its compatibility with click chemistry protocols positions it as a tool for bioorthogonal labeling, a technique pivotal in cellular imaging and diagnostic probes.

In conclusion, the multifaceted utility of 2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetaldehyde underscores its importance in modern chemistry. As research continues to uncover novel applications—from smart materials to next-generation therapeutics—this compound exemplifies the synergy between structural ingenuity and functional adaptability. Stakeholders across academia and industry are encouraged to explore its potential further, leveraging cutting-edge technologies to unlock new possibilities.

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